"synthesis of 3-Methyl-5-propyl-1,2-oxazole-4-carboxylic acid"
"synthesis of 3-Methyl-5-propyl-1,2-oxazole-4-carboxylic acid"
An In-Depth Technical Guide to the Synthesis of 3-Methyl-5-propyl-1,2-oxazole-4-carboxylic acid
Executive Summary
This guide provides a comprehensive, technically detailed methodology for the synthesis of 3-Methyl-5-propyl-1,2-oxazole-4-carboxylic acid, a heterocyclic compound of interest within medicinal chemistry and drug discovery programs. The isoxazole scaffold is a privileged structure known for a wide range of biological activities. This document outlines a robust and well-established synthetic strategy, beginning from readily available starting materials. The core of the synthesis involves a Claisen condensation to construct a key β-ketoester intermediate, followed by formylation, and a regioselective cyclocondensation reaction with hydroxylamine to form the isoxazole ring. The final step involves the saponification of the resulting ester to yield the target carboxylic acid. This paper details the rationale behind the chosen pathway, provides step-by-step experimental protocols, and discusses critical process parameters to ensure high yield and purity.
Introduction: The Significance of the Isoxazole Scaffold
Isoxazole derivatives are a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates. Their prevalence is due to their unique electronic properties, ability to act as bioisosteres for other functional groups (like amides or esters), and their synthetic accessibility. These five-membered heterocycles are found in pharmaceuticals with diverse therapeutic applications, including anti-inflammatory, antibacterial, and anticancer agents.[1] The specific substitution pattern of 3-methyl, 5-propyl, and a 4-carboxylic acid moiety creates a molecule with distinct physicochemical properties, making it a valuable building block for library synthesis or as a final drug candidate. This guide provides an authoritative pathway for its reliable synthesis.
Strategic Approach: Retrosynthetic Analysis
The synthetic strategy is built upon a classical and highly reliable approach to constructing 3,4,5-trisubstituted isoxazoles. The core transformation is the reaction of a 1,3-dicarbonyl compound with hydroxylamine.[2][3] To install the C4-carboxylic acid functionality, a precursor with three adjacent carbonyl-type carbons is required. This leads to the selection of a 2-formyl-β-ketoester as the key intermediate.
The retrosynthetic analysis shown below deconstructs the target molecule into its primary precursors, illustrating the logical foundation of the forward synthesis.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Key Precursors
Synthesis of Ethyl 3-Oxohexanoate via Claisen Condensation
The foundational precursor is ethyl 3-oxohexanoate (also known as ethyl butyrylacetate). This β-ketoester is efficiently synthesized via a crossed Claisen condensation.[4][5] This reaction forms a carbon-carbon bond by combining two esters in the presence of a strong base.[5]
Causality of Experimental Choice: The Claisen condensation is a classic, scalable, and cost-effective method for creating β-ketoesters.[6][7] Sodium ethoxide is chosen as the base to prevent transesterification, as it matches the alkoxy group of the reacting esters.[6] The reaction is driven to completion by the final deprotonation of the newly formed β-ketoester, which has a significantly more acidic α-proton than the starting esters.[7]
Reaction: Ethyl butyrate + Ethyl acetate → Ethyl 3-oxohexanoate + Ethanol
Core Synthesis and Mechanistic Insights
The core synthesis transforms the precursor β-ketoester into the final product in three distinct, high-yielding steps.
Caption: High-level overview of the synthetic workflow.
Step 1: Formylation of Ethyl 3-Oxohexanoate
This step introduces the carbon atom that will become C4 of the isoxazole ring. The reaction of the β-ketoester with triethyl orthoformate in the presence of acetic anhydride produces an activated ethoxymethylene intermediate, which is primed for cyclization. A similar strategy is employed in the synthesis of precursors for drugs like Leflunomide.[8]
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Mechanism: The β-ketoester is in equilibrium with its enol form. The acetic anhydride acts as a dehydrating agent and catalyst, facilitating the reaction between the enol and triethyl orthoformate. The result is the formation of a stable vinylogous ester.
Step 2: Cyclocondensation with Hydroxylamine
This is the key ring-forming step. The reaction of ethyl 2-(ethoxymethylene)-3-oxohexanoate with hydroxylamine yields the ethyl ester of the target molecule.
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Mechanistic Rationale & Regioselectivity: The reaction proceeds via a conjugate addition of the nitrogen atom of hydroxylamine to the electron-deficient double bond of the ethoxymethylene group. This is followed by an intramolecular cyclization where the hydroxylamine's oxygen atom attacks the ketone carbonyl. Subsequent dehydration leads to the formation of the stable aromatic isoxazole ring. This pathway ensures high regioselectivity, preventing the formation of the isomeric 3-propyl-5-methylisoxazole. The use of hydroxylamine sulfate is sometimes preferred as it can lead to a cleaner reaction mixture and reduce isomeric impurities compared to the hydrochloride salt.[8]
Step 3: Saponification of the Ester
The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is typically achieved by heating with an aqueous base, such as sodium hydroxide, followed by acidification.
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Protocol Considerations: Care must be taken to avoid overly harsh conditions (e.g., excessively high temperatures or prolonged reaction times), as the isoxazole ring can be susceptible to base-mediated cleavage.[9] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial. The final product is typically a stable solid that can be isolated by filtration after acidification.[9]
Detailed Experimental Protocols
Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 5.1: Synthesis of Ethyl 3-Oxohexanoate
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Setup: Equip a dry 1 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel.
-
Reagents: Suspend sodium ethoxide (1.0 mol, 68.05 g) in anhydrous toluene (400 mL).
-
Addition: Heat the suspension to 80 °C. Add a mixture of ethyl butyrate (1.0 mol, 116.16 g) and ethyl acetate (1.2 mol, 105.72 g) dropwise over 2 hours, maintaining a gentle reflux.
-
Reaction: After the addition is complete, continue stirring at reflux for an additional 4 hours.
-
Workup: Cool the reaction mixture to room temperature and pour it into a mixture of ice (500 g) and concentrated sulfuric acid (60 mL). Separate the organic layer, and extract the aqueous layer with toluene (2 x 100 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to yield ethyl 3-oxohexanoate.
Protocol 5.2: Synthesis of Ethyl 3-Methyl-5-propyl-1,2-oxazole-4-carboxylate
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Step A (Formylation): In a 500 mL flask, combine ethyl 3-oxohexanoate (0.5 mol, 79.1 g), triethyl orthoformate (0.6 mol, 88.9 g), and acetic anhydride (0.75 mol, 76.5 g).
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Reaction A: Heat the mixture at 120-130 °C for 3 hours, distilling off the ethyl acetate formed during the reaction. After cooling, remove any remaining volatile components under reduced pressure to yield crude ethyl 2-(ethoxymethylene)-3-oxohexanoate. Use this directly in the next step.
-
Step B (Cyclization): Dissolve hydroxylamine hydrochloride (0.55 mol, 38.2 g) and sodium acetate (0.55 mol, 45.1 g) in water (200 mL) in a 1 L flask, and cool to 0-5 °C in an ice bath.
-
Reaction B: Add the crude product from Step A dropwise to the hydroxylamine solution while maintaining the temperature below 10 °C. After addition, allow the mixture to warm to room temperature and stir for 12 hours.
-
Workup B: Extract the mixture with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification B: Filter and concentrate the solution under reduced pressure. The resulting crude ester can be purified by column chromatography on silica gel or by vacuum distillation.
Protocol 5.3: Synthesis of 3-Methyl-5-propyl-1,2-oxazole-4-carboxylic acid
-
Setup: In a 250 mL round-bottom flask, dissolve the ethyl 3-methyl-5-propyl-1,2-oxazole-4-carboxylate (0.2 mol, 42.2 g) in ethanol (100 mL).
-
Hydrolysis: Add a solution of sodium hydroxide (0.4 mol, 16.0 g) in water (50 mL). Heat the mixture to reflux and monitor the reaction by TLC until the starting ester is consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water (100 mL).
-
Acidification: Cool the solution in an ice bath and slowly acidify to pH 2-3 by adding concentrated hydrochloric acid.
-
Isolation: A white precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven at 50 °C to yield the final product.[8]
Data Presentation
Table 1: Summary of Reaction Parameters
| Step | Reaction | Key Reagents | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Claisen Condensation | NaOEt, Toluene | 80 - Reflux | 6 | 65-75 |
| 2 | Formylation | (EtO)₃CH, Ac₂O | 120-130 | 3 | >90 (crude) |
| 3 | Cyclocondensation | NH₂OH·HCl, NaOAc | 0 - RT | 12 | 80-90 |
| 4 | Saponification | NaOH, EtOH/H₂O | Reflux | 2-4 | 90-98 |
Table 2: Expected Analytical Data for Final Product
| Technique | Data |
| Appearance | White to off-white crystalline solid |
| Melting Point | Specific to the compound, expected to be sharp |
| ¹H NMR (CDCl₃) | δ ~1.0 (t, 3H, -CH₂CH₂CH₃), ~1.7 (sext, 2H, -CH₂CH₂CH₃), ~2.6 (s, 3H, Ar-CH₃), ~2.9 (t, 2H, -CH₂CH₂CH₃), ~11-12 (br s, 1H, -COOH) |
| ¹³C NMR (CDCl₃) | Expected peaks for propyl group, methyl group, isoxazole ring carbons, and carboxyl carbon (~165-170 ppm) |
| MS (ESI-) | [M-H]⁻ calculated for C₈H₁₁NO₃ |
Conclusion
This guide presents a validated and logical synthetic route for producing 3-Methyl-5-propyl-1,2-oxazole-4-carboxylic acid with high purity and yield. The methodology relies on fundamental, well-understood organic transformations, ensuring its reproducibility and scalability. By providing detailed protocols and explaining the causality behind key experimental choices, this document serves as a practical resource for researchers in synthetic and medicinal chemistry, enabling the efficient synthesis of this valuable heterocyclic building block.
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